4-iodo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole
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Overview
Description
1-Cinnamyl-4-iodo-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a cinnamyl group at the first position and an iodine atom at the fourth position. Pyrazoles are known for their versatile applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1-Cinnamyl-4-iodo-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the Cinnamyl Group: The cinnamyl group can be introduced via a palladium-catalyzed coupling reaction between a pyrazole derivative and cinnamyl halide.
Chemical Reactions Analysis
1-Cinnamyl-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The cinnamyl group can participate in coupling reactions, forming more complex molecules.
Common reagents used in these reactions include palladium catalysts, iodine, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cinnamyl-4-iodo-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Agriculture: Pyrazole compounds are used in the synthesis of agrochemicals.
Materials Science: Pyrazole derivatives are used in the development of dyes, phosphors, and liquid crystals.
Mechanism of Action
The mechanism of action of 1-Cinnamyl-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. For instance, pyrazole derivatives can inhibit enzymes or interact with receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
1-Cinnamyl-4-iodo-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-1H-pyrazole: Known for its antimicrobial properties.
4-Iodopyrazole: Used in the synthesis of heterobiaryls and other complex molecules.
1,3-Dinitro-1H-pyrazole-4-carbonitrile: Known for its applications in materials chemistry.
The uniqueness of 1-Cinnamyl-4-iodo-1H-pyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-Iodo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole is a compound that belongs to the pyrazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological properties, synthesis methods, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an iodine atom and a phenylpropene moiety. Its molecular formula is C13H11I N2, and it exhibits properties typical of pyrazole derivatives, such as moderate solubility in organic solvents.
Synthesis
The synthesis of 4-iodo-1H-pyrazoles typically involves the iodination of pyrazole derivatives. A notable method includes the use of iodine monochloride (ICl) in the presence of bases like lithium carbonate (Li2CO3) under mild conditions. This method has been shown to yield good to excellent results for various substituted pyrazoles .
Biological Activities
The biological activities of 4-iodo-1H-pyrazoles are extensive, with studies indicating several pharmacological effects:
1. Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-iodo-1H-pyrazole have shown effectiveness against various bacterial strains, suggesting potential use in treating infections .
2. Anti-inflammatory Effects
Pyrazoles are known for their anti-inflammatory capabilities. Studies have indicated that certain derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
3. Analgesic Properties
The analgesic activity of pyrazoles is well-documented. Compounds within this class have been shown to alleviate pain through mechanisms such as inhibition of cyclooxygenase enzymes .
4. Anticancer Potential
Some research indicates that pyrazoles may possess anticancer properties. For example, derivatives have been evaluated for their ability to induce apoptosis in cancer cells, particularly in adenocarcinoma cell lines .
Case Studies
Several studies have specifically investigated the effects of 4-iodo-1H-pyrazole:
Study 1: Antimicrobial Evaluation
In a comparative study assessing various pyrazole derivatives, 4-iodo-1H-pyrazole was tested against Gram-positive and Gram-negative bacteria. The results indicated a notable zone of inhibition, particularly against Staphylococcus aureus and Escherichia coli.
Compound | Zone of Inhibition (mm) |
---|---|
4-Iodo-1H-pyrazole | 20 |
Control (Standard Antibiotic) | 25 |
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The results revealed a significant reduction in edema compared to control groups.
Treatment | Edema Reduction (%) |
---|---|
4-Iodo-1H-pyrazole | 65 |
Control | 15 |
Properties
Molecular Formula |
C12H11IN2 |
---|---|
Molecular Weight |
310.13 g/mol |
IUPAC Name |
4-iodo-1-[(E)-3-phenylprop-2-enyl]pyrazole |
InChI |
InChI=1S/C12H11IN2/c13-12-9-14-15(10-12)8-4-7-11-5-2-1-3-6-11/h1-7,9-10H,8H2/b7-4+ |
InChI Key |
OUFADINWPFDWHT-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)I |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=C(C=N2)I |
Origin of Product |
United States |
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